molecular formula C7H9NO2 B102433 2,4-Dimethoxypyridine CAS No. 18677-43-5

2,4-Dimethoxypyridine

Cat. No. B102433
CAS RN: 18677-43-5
M. Wt: 139.15 g/mol
InChI Key: CSJLJSGWKXPGRN-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine is a chemical compound that is part of the pyridine family, which is characterized by a heterocyclic aromatic ring structure with nitrogen as a part of the ring. The dimethoxypyridine derivatives are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The papers provided discuss various derivatives and related compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of dimethoxypyridine derivatives often involves multi-step chemical reactions. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is prepared from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine . Additionally, the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine derivatives involves acylation with various chlorocarbonyl compounds .

Molecular Structure Analysis

The molecular structure of dimethoxypyridine derivatives is often confirmed using techniques such as X-ray diffraction. For example, the crystal structure of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was determined by X-ray diffraction, revealing its monoclinic P21/c space group . Similarly, the molecular crystal structure of a novel dihydropyridine derivative was characterized by single crystal X-ray diffraction .

Chemical Reactions Analysis

Dimethoxypyridine derivatives can undergo various chemical reactions. For instance, the monoacylated sebacoyl derivative of a fulleropyrrolidine reacts with alcohols and amines through the remaining chlorocarbonyl group . Photochemical dimerization of 2-aminopyridines and 2-pyridones is another example, resulting in the formation of 1,4-dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxypyridine derivatives are diverse and can be tailored by modifying the molecular structure. The polyimides derived from a pyridine-containing monomer exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants . The vibrational study and quantum calculations of 2,2'-azobipyridine and its derivatives provide insights into their structure and dynamics . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied, showing strong bands in UV-Visible spectra and various oxidation and reduction peaks in cyclic voltammetry .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Pyrrolopyrimidines : 2,4-Dimethoxypyridine is used in the synthesis of pyrrolo[3,2-d]pyrimidine, a process involving bromination and conversion steps (Cupps, Wise, & Townsend, 1982).
  • Formation of Photodimers : It participates in photochemical dimerization processes, forming photodimers with interesting chemical properties (Taylor & Kan, 1963).
  • Tetrahydropyrimidoquinolinones Synthesis : Utilized in microwave-assisted synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (Patel et al., 2022).

Application in Analytical Chemistry

  • Ion Mobility Spectrometry : It's studied for its role in ion mobility spectrometry, useful for chemical standardization in laboratories (Eiceman, Nazarov, & Stone, 2003).

Material Science and Engineering

  • Electron Spin Resonance Study : Used in reactions with potassium to form bipyridyl negative ions, studied through electron spin resonance (Ward, 1961).
  • Synthesis of Pyridinols : A study reports the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are noted for their antioxidant properties (Wijtmans et al., 2004).

Biological Applications

  • Metal Complexes and Cytotoxicity : Research on titanium(IV), tin(IV), and gallium(III) derivatives with 2,6-dimethoxypyridine-3-carboxylato ligand shows varying cytotoxicities against tumor cell lines (Gómez‐Ruiz et al., 2011).

Photophysics and Electrochemistry

  • Photophysical and Electrochemical Properties : Studies include the synthesis, photophysical, and electrochemical properties of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines (Golla et al., 2020).

properties

IUPAC Name

2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLJSGWKXPGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355849
Record name 2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyridine

CAS RN

18677-43-5
Record name 2,4-Dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18677-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 23 Step 1: To a solution of sodium methoxide (30% in MeOH, 2 eq, 35 mmol) was added 2-chloro-4-methoxypyridine (1 eq, 17.0 mmol, 2.50 g). The reaction was refluxed overnight. The reaction was allowed to cool, poured onto water (10 mL) and extracted with CH2Cl2 (3×10 mL). The combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure to afford 2,4-dimethoxypyridine (10.1 mmol, 1.40 g, 58%) as a colorless oil. The crude product was reacted on.
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
L Robke, T Rodrigues, P Schröder, DJ Foley… - Tetrahedron, 2018 - Elsevier
Autophagy is a catabolic process, which mediates degradation of cellular components and has important roles in health and disease. Therefore, small molecule modulators of …
Number of citations: 8 www.sciencedirect.com
HJ Den Hertog, J Overhoff - Recueil des Travaux Chimiques …, 1950 - Wiley Online Library
A description is given of methods for the preparation of 4‐, 2,4‐ and 3,4‐substituted pyridines, eg 4‐aminopyridine. the N‐oxide of pyridine or derivatives of pyridine is used as an …
Number of citations: 74 onlinelibrary.wiley.com
X Li, H Zhu, L Zhan, T Liu, G Cheng… - Journal of Chemical …, 2018 - journals.sagepub.com
A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine …
Number of citations: 2 journals.sagepub.com
CR Kolder, HJ den Hertog - Recueil des Travaux Chimiques …, 1960 - Wiley Online Library
2,4‐Dihydroxypyridine, 2‐ethoxy‐4‐hydroxypyridine, 4‐ethoxy‐2‐hydroxypyridine and 2,4‐diethoxypyridine were brominated in pyridine as solvent. It appeared that bromine enters the …
Number of citations: 16 onlinelibrary.wiley.com
S Nesnow, T Miyazaki, T Khwaja… - Journal of Medicinal …, 1973 - ACS Publications
4-Hydroxy-5-fluoro-2-pyridone (5-fluoro-3-deazauracil, 6) was synthesized from 2, 4-dimethoxy-5-cyanopyridine (1) in a multistep procedure employing the intermediate, 2, 4-…
Number of citations: 27 pubs.acs.org
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1956 - Wiley Online Library
Tautomerism of hydroxypyridines (I): The structure of 2,4â•’dihydroxypyridine Page 1 75 (1956) RECUEIL 257 547.823 : 541.623 TAUTOMERISM OF HYDROXYPYRIDINES (I) The …
Number of citations: 34 onlinelibrary.wiley.com
KJ Gibson, M D'Alarcao… - The Journal of Organic …, 1985 - ACS Publications
8 9 (a) 1 equiv NaOMe/MeOH;(b) Me3SlC= CH,(Ph3P) 2-PdCl2, Cut, Et3N, DMF;(c) 0.5 N NaOH/MeOH;(d) CpCo (CO) 2, bis (trimethylsilyl) acetylene;(e) CF3S03H/cyclohexane. 3, 4-…
Number of citations: 22 pubs.acs.org
EM Thurman, I Ferrer, M Benotti, CE Heine - Analytical chemistry, 2004 - ACS Publications
… The structure was assigned as 2-4-dimethoxypyridine and is exactly the other protonated half of the sulfadimethoxine molecule. This discovery led to the subsequent use of Q-TOF-MS/…
Number of citations: 28 pubs.acs.org
M Forchiassin, G Illuminati… - Journal of Heterocyclic …, 1969 - Wiley Online Library
Reactivity data and the activation parameters for the methoxydechlorination of some 2‐chloro‐4‐R‐pyridines and 4‐chloro‐6‐R‐pyrimidines have been determined. A methoxy group …
Number of citations: 15 onlinelibrary.wiley.com
WJ Sell - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… , the products being largely 3 : 5-dichloro-2 : 4-dimethoxypyridine (m. p. 57O), with small quantities … 3 : 5-Dichloro-2 : 4-dimethoxypyridine is freely soluble in alcohol or the usual organic …
Number of citations: 2 pubs.rsc.org

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